2-Chloro-4-(pyridin-3-yl)pyrimidine
Overview
Description
2-Chloro-4-(pyridin-3-yl)pyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules, including selective PDE-V inhibitors and anticancer drugs. The compound features a pyrimidine ring substituted with a chlorine atom and a pyridinyl group, which are crucial for its biological activity and chemical reactivity .
Synthesis Analysis
The synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine and its derivatives has been explored in several studies. A practical and scalable synthesis was developed using a Negishi cross-coupling reaction, which allowed the preparation of the compound on a kilogram scale without the need for chromatography . Other synthetic approaches involve nucleophilic substitution and coupling reactions starting from different pyrimidine precursors, achieving yields up to 85% . These methods are significant for the production of intermediates for anticancer drugs.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(pyridin-3-yl)pyrimidine derivatives has been characterized using various techniques, including X-ray crystallography, which reveals that the molecules are based on planar six-membered rings with significant double-bond character in the C-C and C-N bonds . The crystal packing is often stabilized by hydrogen bonds and van der Waals forces, which are essential for the compound's stability and interactions .
Chemical Reactions Analysis
The reactivity of 2-Chloro-4-(pyridin-3-yl)pyrimidine is influenced by the presence of the chlorine atom and the pyridinyl group, which can participate in further chemical transformations. For instance, the chlorine atom can be displaced in nucleophilic substitution reactions, while the pyridinyl group can engage in cross-coupling reactions to introduce additional substituents . These reactions are crucial for the synthesis of more complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the optical absorption and emission properties, as demonstrated by compounds that display strong emission solvatochromism and can function as colorimetric and luminescent pH sensors . The solvatochromic behavior is dependent on solvent polarity and hydrogen bonding parameters, which is important for the compound's application in sensing technologies . Additionally, the interaction with DNA has been studied, suggesting that these compounds can bind to DNA via groove mode, which is relevant for their potential use in anticancer therapies .
Scientific Research Applications
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Anti-inflammatory Activities
- Field : Medical Chemistry
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Numerous methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Anticancer Agents
- Field : Pharmaceutical Chemistry
- Application : In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .
- Methods : Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
- Results : Many pyrimidine derivatives are in clinical phase trials .
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Treatment of Disorders Involving Elevated Plasma Blood Glucose
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Anti-tubercular Activity
Future Directions
properties
IUPAC Name |
2-chloro-4-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQROXOMFRGAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473090 | |
Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyridin-3-yl)pyrimidine | |
CAS RN |
483324-01-2 | |
Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(pyridin-3-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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